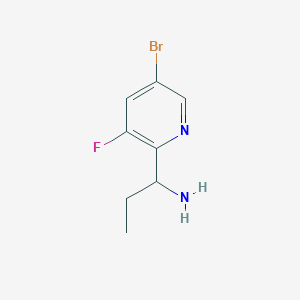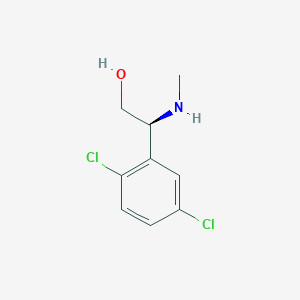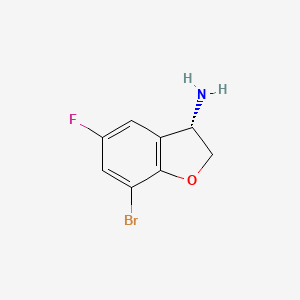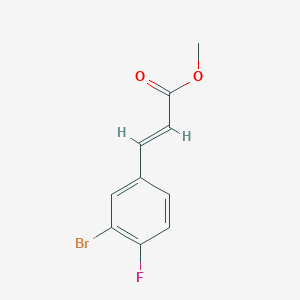
(2e)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, methyl ester: is an organic compound that belongs to the class of phenylpropenoic acid derivatives. This compound is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, methyl ester typically involves the esterification of (2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis might involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring make the compound susceptible to nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the propenoic acid moiety. Reagents like potassium permanganate or chromium trioxide can be used to oxidize the double bond.
Reduction Reactions: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under inert atmosphere.
Major Products:
Substitution: Formation of substituted phenylpropenoic acid derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of halogenated phenylpropenoic acids on various biological systems. Its derivatives might exhibit interesting biological activities such as anti-inflammatory or antimicrobial properties.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of bromo and fluoro groups can enhance the compound’s binding affinity to biological targets.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications.
Mecanismo De Acción
The mechanism of action of (2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, methyl ester largely depends on its interaction with biological targets. The bromo and fluoro substituents can enhance the compound’s ability to interact with enzymes or receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparación Con Compuestos Similares
- (2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, ethyl ester
- 3-(4-Bromo-2-fluorophenyl)propanoic acid
- 2-Bromo-3,3,3-trifluoropropene
Uniqueness: The unique combination of bromo and fluoro substituents on the phenyl ring of (2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic acid, methyl ester distinguishes it from other similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
959961-64-9 |
|---|---|
Fórmula molecular |
C10H8BrFO2 |
Peso molecular |
259.07 g/mol |
Nombre IUPAC |
methyl (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2-6H,1H3/b5-3+ |
Clave InChI |
CRHGUYSSCRYBIO-HWKANZROSA-N |
SMILES isomérico |
COC(=O)/C=C/C1=CC(=C(C=C1)F)Br |
SMILES canónico |
COC(=O)C=CC1=CC(=C(C=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13049756.png)
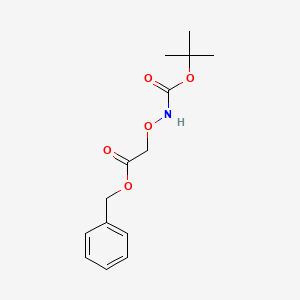
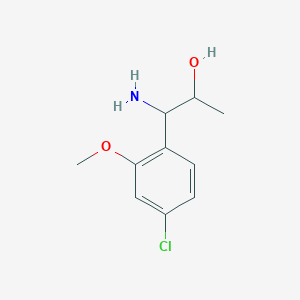
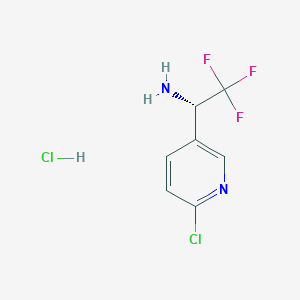
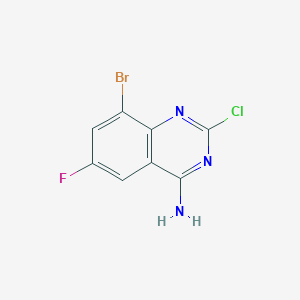
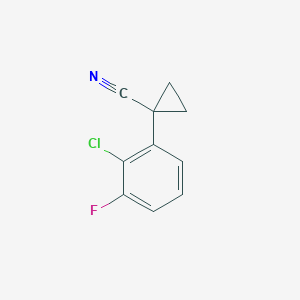
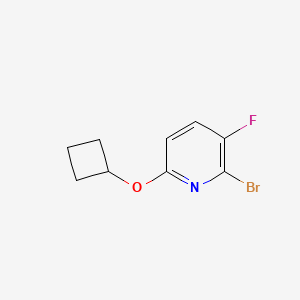
![1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13049798.png)
